Ácido L-2-aminobutírico-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

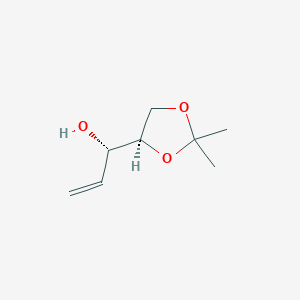

L-2-Aminobutyric Acid-d6 is a deuterated form of L-2-Aminobutyric Acid, an unnatural amino acid. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. The deuterium labeling (d6) makes it particularly useful in studies involving metabolic pathways and mechanisms of action.

Aplicaciones Científicas De Investigación

L-2-Aminobutyric Acid-d6 has numerous applications in scientific research:

Análisis Bioquímico

Biochemical Properties

L-2-Aminobutyric Acid-d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-threonine deaminase from Escherichia coli and L-leucine dehydrogenase from Bacillus cereus are involved in the production of L-2-Aminobutyric Acid-d6 . The nature of these interactions involves the conversion of L-threonine to α-ketobutyric acid, which is then converted to L-2-Aminobutyric Acid-d6 .

Cellular Effects

It is known that it influences cell function through its involvement in the synthesis of several important drugs

Molecular Mechanism

The molecular mechanism of L-2-Aminobutyric Acid-d6 involves its conversion from α-ketobutyric acid, which is synthesized enzymatically from L-threonine . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Current studies focus on its production and use as a key intermediate in drug synthesis .

Dosage Effects in Animal Models

Current research primarily focuses on its production and role in drug synthesis .

Metabolic Pathways

L-2-Aminobutyric Acid-d6 is involved in metabolic pathways related to the synthesis of several important drugs . It interacts with enzymes such as L-threonine deaminase and L-leucine dehydrogenase .

Transport and Distribution

Current studies focus on its production and role in drug synthesis .

Subcellular Localization

Current research primarily focuses on its production and role in drug synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-2-Aminobutyric Acid can be synthesized through several chemical and enzymatic methods. One common chemical method involves the ammonolysis of α-halogen acids, reduction reactions, and ammoniation hydrolysis reactions . Enzymatic methods include the use of transaminases or dehydrogenases to convert α-ketobutyric acid into L-2-Aminobutyric Acid .

Industrial Production Methods

Industrial production of L-2-Aminobutyric Acid often employs microbial fermentation and enzyme catalysis. For example, Escherichia coli strains can be genetically engineered to produce L-2-Aminobutyric Acid by modifying metabolic pathways . This method is environmentally friendly and suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

L-2-Aminobutyric Acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxo acids.

Reduction: Formation of amino alcohols.

Substitution: Reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often employs halogenated reagents under basic or acidic conditions.

Major Products

Oxidation: Produces oxo acids.

Reduction: Yields amino alcohols.

Substitution: Forms various substituted derivatives.

Mecanismo De Acción

L-2-Aminobutyric Acid-d6 exerts its effects by interacting with specific molecular targets and pathways. For instance, it can act as a receptor antagonist, inhibiting certain neurotransmitter receptors . The deuterium labeling allows for detailed studies of its metabolic fate and interactions within biological systems .

Comparación Con Compuestos Similares

Similar Compounds

L-2-Aminobutyric Acid: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.

DL-2-Aminobutyric Acid: A racemic mixture used in peptide synthesis.

L-Homoalanine: Another similar compound with applications in chiral synthesis.

Uniqueness

L-2-Aminobutyric Acid-d6 is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways. This makes it particularly valuable in research settings where detailed mechanistic insights are required .

Propiedades

Número CAS |

1276197-51-3 |

|---|---|

Fórmula molecular |

C₄H₃D₆NO₂ |

Peso molecular |

109.16 |

Sinónimos |

(+)-2-Aminobutanoic Acid-d6; (+)-2-Aminobutyric Acid-d6; (+)-α-Aminobutyric Acid-d6; (2S)-2-Aminobutanoic Acid-d6; (S)-(+)-α-Aminobutyric Acid-d6; (S)-2-Aminobutanoic Acid-d6; (S)-2-Aminobutyric Acid-d6; L-2-Amino-n-butyric Acid-d6; L-2-Aminobutanoic |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)